1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine

Descripción

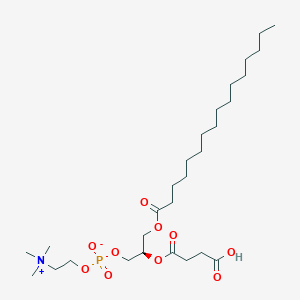

1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine (PSGPC) is a modified glycerophospholipid characterized by a palmitoyl group at the sn-1 position and a succinyl moiety at the sn-2 position of the glycerol backbone. Structurally, the succinyl group introduces a dicarboxylic acid, conferring a net negative charge under physiological conditions. This compound accumulates at oxidative stress sites in vivo and acts as a high-affinity ligand for class B scavenger receptors, particularly CD36 and SR-BI . PSGPC is implicated in tumor apoptosis and is elevated in malignant biliary strictures, making it a biomarker of oxidative damage and pathological inflammation .

Propiedades

Fórmula molecular |

C28H54NO10P |

|---|---|

Peso molecular |

595.7 g/mol |

Nombre IUPAC |

[(2R)-2-(3-carboxypropanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C28H54NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(32)36-23-25(39-28(33)20-19-26(30)31)24-38-40(34,35)37-22-21-29(2,3)4/h25H,5-24H2,1-4H3,(H-,30,31,34,35)/t25-/m1/s1 |

Clave InChI |

GEUVQGBCEQLWKK-RUZDIDTESA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC(=O)O |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Two-Step Synthesis via sn-Glycerophosphocholine (GPC) Derivatization

The most widely reported method involves a two-step process starting with sn-glycerophosphocholine (GPC). In the first step, GPC is selectively acylated at the sn-1 position with palmitic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This yields 1-palmitoyl-sn-glycero-3-phosphocholine (1-PA GPC) with minimal acyl migration. The second step conjugates 7-dehydrocholesterol hemisuccinate (7-DHC HS) to the sn-2 position via Steglich esterification, forming the final product.

Critical Parameters :

- Acyl Migration Mitigation : Using sodium cyanoborohydride (NaBH$$3$$CN) instead of NaBH$$4$$ during intermediate reduction prevents regioisomer formation, ensuring 100% purity of 1,3-dipalmitoylglycerol.

- Yield Optimization : The first step achieves 67% yield for 1,3-dipalmitoyloxypropan-2-one, while the second step attains 78–86% yield after flash chromatography.

Direct Conjugation of Succinyl Linkers to Preformed Phospholipids

An alternative approach modifies preformed phospholipids. 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (lyso-PC) is reacted with succinic anhydride under basic conditions. The hydroxyl group at sn-2 undergoes nucleophilic attack, forming a succinyl ester. This method simplifies purification but risks over-succinylation at other reactive sites.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 25°C | |

| Catalyst | Triethylamine (TEA) | |

| Yield | 51–61% |

Enzymatic Synthesis Using Lipases

Though less common, immobilized lipases (e.g., Candida antarctica Lipase B) catalyze regioselective acylation of GPC. Palmitic acid is introduced at sn-1, followed by succinylation at sn-2 in organic solvents. This method is eco-friendly but limited by enzyme stability and lower yields (~45%).

Advantages :

- Avoids harsh reagents (e.g., DCC).

- Compatible with green chemistry principles.

Large-Scale Flow Synthesis

Recent advances employ continuous flow systems for scalability. Phosphorylcholine tetraethylammonium salt reacts with (R)-(-)-3-chloro-1,2-propanediol under pressurized conditions, followed by palmitoylation and succinylation. This method reduces reaction time from days to hours and improves reproducibility.

Performance Metrics :

Analytical Validation of Synthesis

Successful synthesis is confirmed via:

Challenges and Solutions

- Acyl Migration :

- Purification Complexity :

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Two-Step Chemical | 78% | >99% | Moderate | $$ |

| Enzymatic | 45% | 95% | Low | $$$ |

| Flow Synthesis | 79% | 98% | High | $$ |

Análisis De Reacciones Químicas

Hydrolysis Reactions

1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine can undergo hydrolysis through the action of phospholipases, leading to the formation of lysolipids and free fatty acids. The primary enzyme involved is phospholipase A1, which preferentially hydrolyzes the ester bond at the sn-1 position, resulting in lysophosphatidylcholine .

Acyl Migration

During synthesis or storage, acyl migration may occur, where acyl groups shift between the sn-1 and sn-2 positions. This phenomenon can lead to the formation of regioisomers, which may have different biological activities. For example, studies have demonstrated that minor signals in NMR spectra indicate such migration events during synthesis processes .

Reactions with Biological Molecules

This compound can interact with various biological molecules, influencing cellular signaling pathways. It has been shown to act as a ligand for certain receptors involved in inflammation and immune responses .

-

Spectroscopic Characterization

The characterization of this compound typically employs several spectroscopic techniques:

-

Applications and Implications

The unique structure of this compound makes it a candidate for various applications:

-

Drug Delivery Systems : Its ability to form liposomes makes it suitable for encapsulating drugs for targeted delivery.

-

Biological Research : Used as a model compound to study lipid metabolism and membrane dynamics.

-

Therapeutics : Potential use in anti-inflammatory therapies due to its interactions with immune signaling pathways.

This compound is a versatile phospholipid with significant implications in both research and therapeutic applications. Understanding its chemical reactions, synthesis pathways, and biological interactions is critical for harnessing its full potential in biomedical fields.

The ongoing research into its properties continues to reveal new insights into lipid chemistry and its role in cellular processes. Further exploration into its applications could lead to advancements in drug delivery technologies and therapeutic strategies against various diseases.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Amphiphilic Nature

The amphiphilic characteristics of 1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine allow it to form liposomes and nanoparticles, which are crucial for targeted drug delivery. These structures can encapsulate hydrophilic and hydrophobic drugs, enhancing their bioavailability and therapeutic efficacy.

Case Study: Liposomal Formulations

Research has demonstrated that liposomes made from this compound can improve the delivery of anticancer drugs, resulting in increased accumulation in tumor tissues while minimizing systemic toxicity. For instance, a study showed that liposomal formulations incorporating this phospholipid significantly enhanced the therapeutic index of doxorubicin in murine models of cancer .

Biomarker Studies

Role as a Biomarker

this compound has been identified as a potential biomarker in various disease states, particularly in metabolic disorders and inflammation. Its interaction with the CD36 receptor is significant for lipid metabolism and immune responses.

Research Findings

A study indicated that elevated levels of this compound correlate with increased inflammatory markers in patients with metabolic syndrome, suggesting its utility in monitoring disease progression .

Modulation of Cellular Signaling

Influence on Cell Signaling Pathways

This compound can modulate various signaling pathways related to inflammation and lipid uptake through its interactions with specific receptors such as CD36. Its ability to influence cellular uptake mechanisms makes it a valuable tool for studying metabolic diseases.

Experimental Evidence

In vitro studies have shown that treatment with this compound leads to the activation of signaling pathways associated with cell migration and proliferation, highlighting its potential role in cancer research .

Membrane Dynamics Research

Impact on Membrane Properties

The unique structural features of this compound allow researchers to study membrane dynamics more effectively. Its incorporation into model membranes can alter fluidity and permeability, providing insights into membrane-related processes.

Case Study: Membrane Fluidity Analysis

A comparative study assessed the effect of this compound on membrane fluidity using fluorescence recovery after photobleaching (FRAP) techniques. Results indicated that membranes containing this phospholipid exhibited altered dynamics compared to those composed solely of traditional phospholipids .

Mecanismo De Acción

El mecanismo de acción de 1-Palmitoil-2-succinil-sn-glicerofosforilcolina implica su interacción con los receptores de barrido de clase B, como CD36 y SR-BI. Estos receptores reconocen fosfolípidos oxidados, lo que lleva a la activación de vías de señalización involucradas en la respuesta al estrés oxidativo y la apoptosis .

Comparación Con Compuestos Similares

Structural Differences

The sn-2 substituent distinguishes PSGPC from other phosphatidylcholines (Table 1):

| Compound Name | sn-2 Substituent | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|---|

| PSGPC | Succinyl (dicarboxylic) | C₂₇H₅₂NO₁₀P | 582.7 g/mol | Oxidized, negatively charged |

| 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | Oleoyl (monounsaturated) | C₄₂H₈₂NO₈P | 760.1 g/mol | Membrane fluidity modulator |

| 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | Docosahexaenoyl (DHA, PUFA) | C₄₆H₈₀NO₈P | 806.1 g/mol | High polyunsaturation, membrane curvature |

| 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC) | Hydroxyl | C₂₄H₅₀NO₇P | 496.6 g/mol | Single acyl chain, signaling mediator |

| 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine | Linoleoyl (diunsaturated) | C₄₂H₇₈NO₈P | 756.0 g/mol | Essential fatty acid incorporation |

Table 1 : Structural comparison of PSGPC with similar phosphatidylcholines .

Key Research Findings

PSGPC vs. Oxidized Phospholipids :

- PSGPC shares functional similarities with oxidized phosphatidylcholines (oxPCs) but exhibits unique receptor-binding specificity due to its succinyl group .

Membrane Dynamics: Unlike PSGPC, POPC and DHA-containing analogs maintain membrane integrity under non-oxidative conditions .

Therapeutic Potential: PSGPC’s role in apoptosis contrasts with Lyso-PC’s pro-inflammatory effects, highlighting divergent biological outcomes despite structural parallels .

Actividad Biológica

1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine (PSGPC) is a glycerophospholipid derivative that has garnered attention for its potential biological activities, particularly in the context of oxidative stress and cell signaling. This article aims to provide a comprehensive overview of the biological activity of PSGPC, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

PSGPC consists of a glycerol backbone esterified with palmitic acid at the sn-1 position and a succinyl group at the sn-2 position. Its molecular formula is CHNOP, and it has a molecular weight of approximately 397.48 g/mol. The presence of both hydrophobic (palmitic acid) and hydrophilic (phosphorylcholine) components allows PSGPC to interact with biological membranes effectively.

PSGPC has been identified as a ligand for scavenger receptors, particularly class B receptors such as CD36 and SR-BI. These receptors play critical roles in lipid metabolism, immune response, and cellular signaling pathways. PSGPC accumulates at sites of oxidative stress, suggesting its involvement in modulating inflammatory responses and cellular repair mechanisms .

Antioxidant Properties

Research indicates that PSGPC exhibits significant antioxidant activity. It can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is particularly relevant in conditions such as neurodegenerative diseases, where oxidative stress is a contributing factor .

Therapeutic Applications

The unique properties of PSGPC make it a candidate for various therapeutic applications:

- Neuroprotection : Due to its ability to mitigate oxidative stress, PSGPC may have potential in treating neurodegenerative disorders like Alzheimer's disease.

- Cardiovascular Health : By modulating lipid metabolism and inflammatory responses, PSGPC could contribute to cardiovascular health management.

- Drug Delivery Systems : PSGPC's amphiphilic nature allows it to be utilized in formulating lipid-based drug delivery systems, enhancing the bioavailability of therapeutic agents .

Case Studies

-

Oxidative Stress in Neurodegeneration :

A study demonstrated that PSGPC treatment in neuronal cell cultures reduced markers of oxidative stress and improved cell viability under conditions mimicking neurodegeneration. The mechanism involved modulation of scavenger receptor activity, leading to enhanced cellular antioxidant defenses . -

Lipid Metabolism :

Another investigation highlighted the role of PSGPC in regulating lipid metabolism through its interaction with CD36 receptors. This interaction was linked to improved lipid profiles in animal models subjected to high-fat diets .

Data Tables

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuroprotection | PSGPC reduced oxidative stress markers in neuronal cultures. |

| Study 2 | Lipid Metabolism | PSGPC improved lipid profiles via CD36 receptor modulation. |

| Study 3 | Drug Delivery | PSGPC enhanced bioavailability of encapsulated drugs in liposomal formulations. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.